Field: The specific scientific field is Rheumatology and Immunology .
Summary of the Application: Solcitinib, as a JAK inhibitor, has potential in the treatment of Systemic Lupus Erythematosus (SLE) . SLE is a chronic, multifactorial autoimmune disease with complex pathogenesis characterized by the imbalance of pro-inflammatory and anti-inflammatory cytokines .
Methods of Application: The JAK-STAT pathways consist of four JAK kinases and seven STATs family members. The dysregulation of JAK-STAT pathways represents an important process in the pathogenesis of SLE . Thus, the use of therapies that target specific signaling pathways, such as Solcitinib, would be a challenge in SLE .
Results or Outcomes: JAK inhibitors are currently being investigated in phase II and III trials and are considered to become the next stage in SLE therapy . The development of clinically useful kinase inhibitors might improve upon traditional therapeutic strategies .
Summary of the Application: Solcitinib, as a JAK inhibitor, has potential in the treatment of various Connective Tissue Diseases (CTDs) including RA, systemic lupus erythematosus, dermatomyositis, systemic sclerosis, Sjögren’s syndrome, and vasculitis .
Methods of Application: The JAK–STAT signaling pathway plays a key role in the pathogenesis of CTDs . The dysregulation of JAK–STAT pathways is associated with various immune disorders . Thus, the use of therapies that target specific signaling pathways, such as Solcitinib, would be a challenge in CTDs .
Results or Outcomes: JAK inhibitors have great potential for the treatment of various CTDs by reducing multiple cytokine production and suppressing inflammation, with the advantages of rapid onset in an oral formulation and decreased corticosteroid dependence and the associated adverse events, especially in refractory cases .
Field: The specific scientific field is Rheumatology and Dermatology .
Summary of the Application: Solcitinib, as a JAK inhibitor, has potential in the treatment of Psoriatic Arthritis (PsA) . PsA is a type of arthritis that affects some people who have psoriasis, a condition that features red patches of skin topped with silvery scales .
Methods of Application: The JAK–STAT signaling pathway plays a key role in the pathogenesis of PsA . The dysregulation of JAK–STAT pathways is associated with various immune disorders . Thus, the use of therapies that target specific signaling pathways, such as Solcitinib, would be a challenge in PsA .
Results or Outcomes: JAK inhibitors are increasingly being tested for inflammatory diseases other than RA . The value of different JAK inhibitors’ specificities across disease states remains to be defined . The acceptable safety profile of JAK inhibitors, across disease states, remains to be confirmed .
Field: The specific scientific field is Gastroenterology .
Summary of the Application: Solcitinib, as a JAK inhibitor, has potential in the treatment of Inflammatory Bowel Disease (IBD) . IBD is a term for two conditions (Crohn’s disease and ulcerative colitis) that are characterized by chronic inflammation of the gastrointestinal (GI) tract .
Methods of Application: The JAK–STAT signaling pathway plays a key role in the pathogenesis of IBD . The dysregulation of JAK–STAT pathways is associated with various immune disorders . Thus, the use of therapies that target specific signaling pathways, such as Solcitinib, would be a challenge in IBD .
Solcitinib, also known as GSK-2586184 or GLPG-0778, is a selective inhibitor of Janus kinase 1 (JAK1). It belongs to the class of small molecule drugs that target the JAK-STAT signaling pathway, which plays a crucial role in mediating immune responses and inflammation. The compound features a triazolopyridine scaffold and an acyclopropylamide moiety, contributing to its unique pharmacological properties and selectivity for JAK1 over JAK2 and TYK2 by more than ten-fold .
The specific conditions and reagents for these reactions can vary but typically involve standard organic synthesis techniques.
Solcitinib exhibits potent biological activity as a JAK1 inhibitor. Its inhibition of JAK1 disrupts the signaling pathways associated with various cytokines, particularly those involved in inflammatory processes. Clinical studies have evaluated its efficacy in treating conditions such as psoriasis and systemic lupus erythematosus (SLE) . The compound has shown promise in reducing inflammation and modulating immune responses effectively.
The synthesis of Solcitinib involves several steps that focus on constructing its triazolopyridine core and acyclopropylamide side chain. While specific synthetic routes are proprietary, general strategies include:
Solcitinib is primarily being investigated for its therapeutic potential in autoimmune diseases, particularly:
Additionally, its role in cancer therapy is being explored due to its mechanism of action on immune modulation.
Studies on Solcitinib's interactions focus on its pharmacokinetics and potential drug-drug interactions. As a selective JAK1 inhibitor, it may interact with other medications that influence the JAK-STAT pathway or those metabolized by similar enzymatic pathways. Understanding these interactions is crucial for optimizing therapeutic regimens and minimizing adverse effects .
Several other compounds share structural similarities or pharmacological targets with Solcitinib. Below is a comparison highlighting their uniqueness:
Compound Name | Target | Selectivity | Phase | Indications |
---|---|---|---|---|
Tofacitinib | JAK1/JAK3 | Moderate | Approved | Rheumatoid arthritis |
Baricitinib | JAK1/JAK2 | High | Approved | Rheumatoid arthritis |
Upadacitinib | JAK1 | High | Approved | Rheumatoid arthritis |
Filgotinib | JAK1 | High | Approved | Rheumatoid arthritis |
Decernotinib | JAK3 | Moderate | Phase II | Rheumatoid arthritis |
Uniqueness of Solcitinib:
Solcitinib exhibits the molecular formula C₂₂H₂₃N₅O₂, representing a complex organic compound with a molecular weight of 389.45 grams per mole [1] [2]. The compound is characterized by its diverse elemental composition, incorporating 22 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, and 2 oxygen atoms within its molecular framework [1] [3]. The chemical structure contains multiple aromatic rings and heterocyclic components that contribute to its distinctive pharmacological profile [2].
The compound is registered under the Chemical Abstracts Service number 1206163-45-2 and possesses the International Union of Pure and Applied Chemistry name N-[5-[4-(3,3-dimethylazetidine-1-carbonyl)phenyl]- [1] [2] [4]triazolo[1,5-a]pyridin-2-yl]cyclopropanecarboxamide [1] [2]. The canonical Simplified Molecular Input Line Entry System representation is CC1(CN(C1)C(=O)C2=CC=C(C=C2)C3=CC=CC4=NC(=NN43)NC(=O)C5CC5)C, which provides a systematic description of the molecular connectivity [2] [7].
Property | Value | Reference |
---|---|---|
Molecular Formula | C₂₂H₂₃N₅O₂ | [1] [2] |
Molecular Weight | 389.45 g/mol | [1] [2] |
Chemical Abstracts Service Number | 1206163-45-2 | [1] [2] |
Monoisotopic Mass | 389.185175 Da | [2] [3] |
Heavy Atom Count | 29 | [2] |
The triazolopyridine scaffold represents the central structural motif of Solcitinib, specifically featuring a [1] [2] [4]triazolo[1,5-a]pyridine core system [4]. This heterocyclic framework is characterized by the fusion of a triazole ring with a pyridine ring, forming a bicyclic aromatic system that serves as the primary pharmacophore [4] [23]. The triazolopyridine scaffold is positioned at the 5-position with a 4-(3,3-dimethylazetidine-1-carbonyl)phenyl substituent, which significantly influences the compound's three-dimensional conformation and biological activity [1] [4].
The triazolopyridine core demonstrates notable structural stability due to the aromatic character of both component rings [18] [23]. The nitrogen atoms within the triazole portion occupy the 1, 2, and 4 positions, while the pyridine ring provides additional nitrogen functionality at the bridgehead position [23] [30]. This specific arrangement creates a fused heterocyclic system that exhibits distinct electronic properties compared to individual triazole or pyridine rings [18] [23].
Synthetic approaches to triazolopyridine scaffolds typically involve cyclization reactions between appropriately substituted precursors [23] [26]. The [1] [2] [4]triazolo[1,5-a]pyridine framework can be constructed through various methodologies, including condensation reactions with hydrazinylpyridines and subsequent cyclization processes [23] [30]. The scaffold demonstrates versatility in medicinal chemistry applications due to its ability to accommodate diverse substituent patterns while maintaining structural integrity [26] [30].
The acyclopropylamide moiety in Solcitinib is strategically positioned at the 2-position of the triazolopyridine scaffold, contributing significantly to the compound's overall molecular architecture [4]. This structural element consists of a cyclopropane ring directly attached to a carboxamide functional group, which forms a covalent bond with the nitrogen atom of the triazolopyridine system [1] [4]. The cyclopropane ring introduces conformational rigidity and unique steric properties that influence the compound's binding characteristics [17] [24].
The cyclopropane component of the acyclopropylamide exhibits characteristic ring strain due to the 60-degree bond angles, which deviate significantly from the ideal tetrahedral geometry [17]. This ring strain contributes to the reactivity and conformational preferences of the molecule [17]. The carboxamide linkage provides a hydrogen bond donor capability through the amide nitrogen and a hydrogen bond acceptor site via the carbonyl oxygen [2] [6].
The positioning of the acyclopropylamide substituent creates a specific spatial arrangement that is critical for the compound's biological activity [4]. The cyclopropane ring occupies a defined volume in three-dimensional space, creating unique steric interactions with target proteins [17] [24]. The synthesis of cyclopropanecarboxamide derivatives typically involves the reaction of cyclopropanecarbonyl chloride with appropriate amine nucleophiles under controlled conditions [24].
Solcitinib demonstrates specific physicochemical characteristics that influence its behavior in various environments [2] [6]. The compound exhibits a calculated logarithm of the partition coefficient (XLogP3-AA) value of 2.8, indicating moderate lipophilicity [2]. This property suggests favorable membrane permeability characteristics while maintaining sufficient aqueous solubility for biological applications [2] [6].
The molecular topology reveals one hydrogen bond donor site and four hydrogen bond acceptor sites, contributing to the compound's interaction potential with biological targets [2] [6]. The topological polar surface area measures 79.6 square angstroms, which falls within the range associated with favorable oral bioavailability according to established pharmaceutical guidelines [2] [6]. The compound contains four rotatable bonds, indicating moderate conformational flexibility [2].
Physical Property | Value | Reference |
---|---|---|
XLogP3-AA | 2.8 | [2] |
Hydrogen Bond Donors | 1 | [2] [6] |
Hydrogen Bond Acceptors | 4 | [2] [6] |
Rotatable Bonds | 4 | [2] [6] |
Topological Polar Surface Area | 79.6 Ų | [2] [6] |
Complexity | 648 | [2] |
Exact Mass | 389.18517499 Da | [2] |
The compound exhibits no defined stereocenter atoms, indicating an absence of chiral centers in its molecular structure [2]. The formal charge of the molecule is zero, reflecting a neutral electronic state under standard conditions [2]. Solcitinib demonstrates solubility in dimethyl sulfoxide at concentrations up to 20 milligrams per milliliter (51.35 millimolar), indicating good solubility in polar aprotic solvents [7]. The compound should be stored at temperatures below -20 degrees Celsius to maintain stability [7].
The synthesis of Solcitinib involves multiple strategic approaches centered around the construction of the triazolopyridine scaffold and subsequent functionalization [23] [26]. The primary synthetic route typically begins with the preparation of appropriately substituted pyridine precursors, followed by triazole ring formation through cyclization reactions [23] [30]. The most common methodology involves the reaction of 2-hydrazinylpyridine derivatives with suitable electrophilic partners to establish the fused heterocyclic system [23].
The triazolopyridine core construction can be achieved through various cyclization strategies, including the use of condensation agents such as formic acid, orthoesters, or hypervalent iodine reagents [23] [26]. Alternative approaches involve 5-exo-dig-type cyclization reactions using chloroethynyl precursors, which provide direct access to the desired triazolopyridine framework [23]. The choice of synthetic methodology depends on the specific substitution pattern required and the availability of starting materials [26] [30].
The incorporation of the 4-(3,3-dimethylazetidine-1-carbonyl)phenyl substituent requires the synthesis of the azetidine component through specialized methodologies [27] [28]. The 3,3-dimethylazetidine moiety can be prepared via intramolecular cyclization reactions of appropriately functionalized precursors [27] [28]. One effective approach involves the iodine-mediated cyclization of γ-prenylated amines, which provides access to 3,3-dimethylazetidines in a diastereoselective manner [28].
Synthetic Step | Methodology | Conditions | Reference |
---|---|---|---|
Triazolopyridine Formation | Cyclization of hydrazinylpyridines | Condensation agents, heating | [23] [26] |
Azetidine Synthesis | Intramolecular cyclization | Iodine-mediated, room temperature | [28] |
Cyclopropanecarboxamide Formation | Acylation reaction | Cyclopropanecarbonyl chloride, base | [24] |
Final Coupling | Amide bond formation | Coupling reagents, mild conditions | [24] |
The final assembly of Solcitinib involves the coupling of the triazolopyridine intermediate with the cyclopropanecarboxamide component [24]. This step typically employs standard amide bond-forming reactions using appropriate coupling reagents under mild conditions to preserve the integrity of sensitive functional groups [24]. The cyclopropanecarboxamide component can be synthesized from cyclopropanecarbonyl chloride through reaction with ammonia in dichloromethane, yielding the desired amide product in quantitative yields [24].